T-3364366

概要

説明

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry. Unfortunately, the exact molecular structure analysis for this specific compound is not available in the retrieved literature .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is reacted. Unfortunately, specific chemical reactions involving this compound are not available in the retrieved literature .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, specific physical and chemical properties for this compound are not available in the retrieved literature .科学的研究の応用

Δ5 デサチュラーゼ阻害

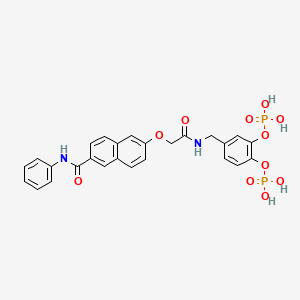

T-3364366 は、脂肪酸デサチュラーゼ 1 (FADS1; Δ5 デサチュラーゼ) の強力で可逆的な阻害剤です。 ヒトおよびラットの肝細胞株における IC50 値は、それぞれ 1.9 nM および 2.1 nM です {svg_1}。これは、FADS1 活性の調節が有益な可能性のある疾患に対する潜在的な治療薬となっています。

抗炎症作用

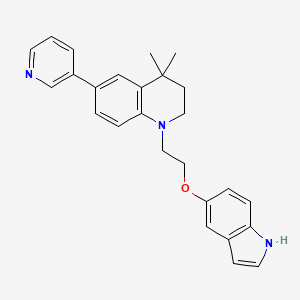

Δ5 デサチュラーゼ (D5D) は、ジホモ-γ-リノレン酸 (DGLA) からアラキドン酸 (AA) への変換を触媒します。 DGLA および AA は、それぞれ抗炎症性および炎症性エイコサノイドの一般的な前駆体です {svg_2}。 D5D を阻害することにより、this compound は潜在的に抗炎症性エイコサノイドへのバランスをシフトさせる可能性があり、炎症関連疾患の潜在的な薬物標的となる可能性があります {svg_3}.

メタボリックシンドローム治療

脂肪酸代謝における役割を考えると、this compound は潜在的にメタボリックシンドロームの治療に使用できる可能性があります {svg_4}。 アラキドン酸の産生を阻害することにより、脂質代謝の調節とインスリン感受性の改善に役立つ可能性があります {svg_5}.

生化学的メカニズムの作用研究

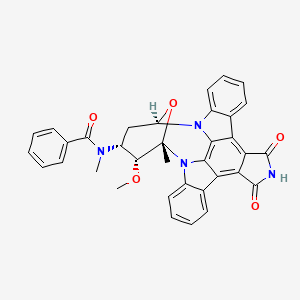

This compound は、デサチュラーゼ阻害剤の生化学的メカニズムの作用 (MOA) を理解するための研究で使用されてきました {svg_6}。 その長い滞留時間と緩慢な結合阻害により、このタイプの研究に役立つツールとなっています {svg_7}.

選択性研究

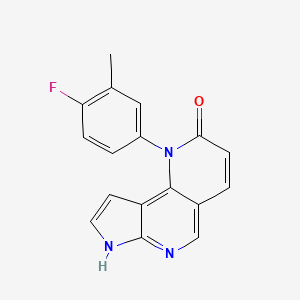

This compound は、FADS2 (Δ6 デサチュラーゼ) に対して FADS1 で 300 倍以上の選択性を示します {svg_8}。 これは、選択性研究において貴重なツールとなり、研究者はこれらの 2 つの酵素の特定の役割を理解するのに役立ちます {svg_9}.

アラキドン酸産生阻害

This compound は、ラットおよびヒトの肝細胞株におけるアラキドン酸の産生を阻害します {svg_10}。 これは、アラキドン酸の過剰産生が問題となる疾患(特定の炎症性および自己免疫疾患など)に影響を与える可能性があります {svg_11}.

作用機序

Target of Action

The primary target of T-3364366 is the delta-5 desaturase (D5D) enzyme . This enzyme plays a crucial role in the biosynthesis of eicosanoids, lipid signaling molecules that are key regulators of inflammation .

Mode of Action

This compound interacts with its target, D5D, by binding to the desaturase domain of the enzyme . It is a reversible, slow-binding inhibitor with a dissociation half-life in excess of 2.0 hours . This long residence time was confirmed in cellular washout assays .

Biochemical Pathways

D5D catalyzes the conversion from dihomo-gamma linoleic acid (DGLA) to arachidonic acid (AA) . DGLA and AA are common precursors of anti- and pro-inflammatory eicosanoids, respectively . By inhibiting D5D, this compound reduces the production of AA and subsequently the pro-inflammatory eicosanoids derived from it .

Result of Action

The inhibition of D5D by this compound leads to a decrease in the production of pro-inflammatory eicosanoids derived from AA . This could potentially alleviate inflammation-related diseases .

Safety and Hazards

将来の方向性

特性

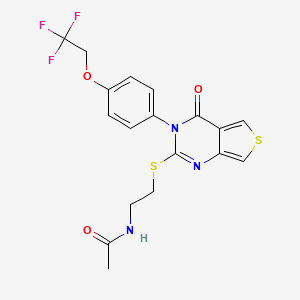

IUPAC Name |

N-[2-[4-oxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]thieno[3,4-d]pyrimidin-2-yl]sulfanylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O3S2/c1-11(25)22-6-7-29-17-23-15-9-28-8-14(15)16(26)24(17)12-2-4-13(5-3-12)27-10-18(19,20)21/h2-5,8-9H,6-7,10H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRXQXNVDLUWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSC1=NC2=CSC=C2C(=O)N1C3=CC=C(C=C3)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does T-3364366 interact with its target, Delta-5 desaturase (D5D), and what are the downstream effects of this interaction?

A1: this compound acts as a reversible, slow-binding inhibitor of D5D. [] This means it binds to the enzyme and blocks its activity without permanently modifying it. The compound exhibits a long residence time on D5D, with a dissociation half-life exceeding 2 hours. [] This prolonged binding was confirmed through cellular washout assays. []

Q2: What is known about the structural features of D5D that are important for this compound binding?

A2: Research suggests that this compound specifically binds to the desaturase domain of D5D. [] This conclusion stems from experiments where domains were swapped between D5D and another desaturase enzyme, D6D. These experiments demonstrated that the presence of the D5D desaturase domain was essential for [(3)H]this compound binding. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine](/img/structure/B611022.png)

![(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B611025.png)